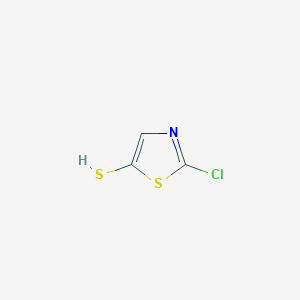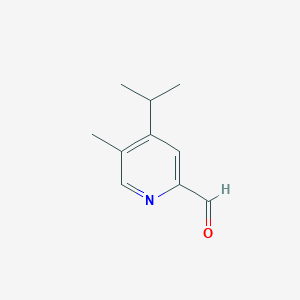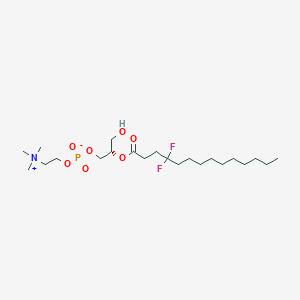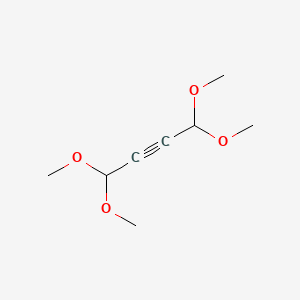
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide typically involves multiple steps:
Formation of the tert-butoxy group: This can be achieved by reacting a suitable precursor with tert-butyl alcohol under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the benzamide core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tert-butoxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The aromatic ring in the benzamide core may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 4-(tert-Butoxy)-N-(2-(2-(1-methylpiperidin-2-yl)ethyl)phenyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C25H34N2O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-25(2,3)29-22-16-13-20(14-17-22)24(28)26-23-11-6-5-9-19(23)12-15-21-10-7-8-18-27(21)4/h5-6,9,11,13-14,16-17,21H,7-8,10,12,15,18H2,1-4H3,(H,26,28) |
InChIキー |
ZZLOHZZLDYBRMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


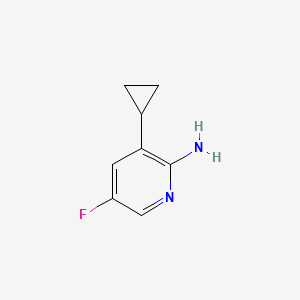
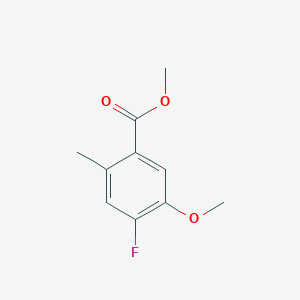

![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
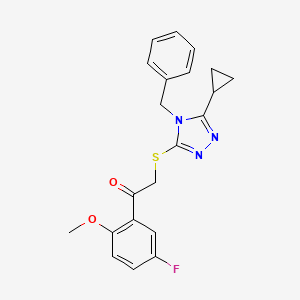
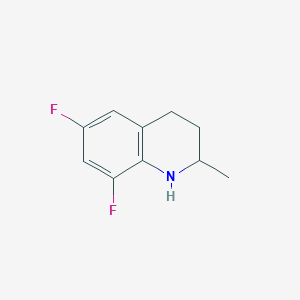
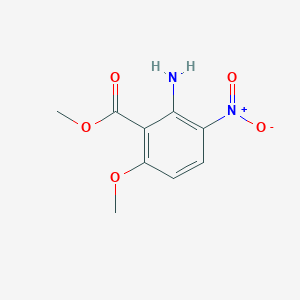
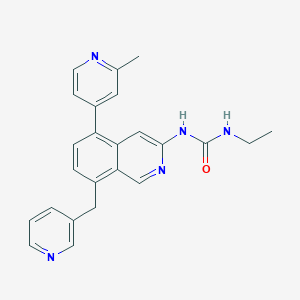
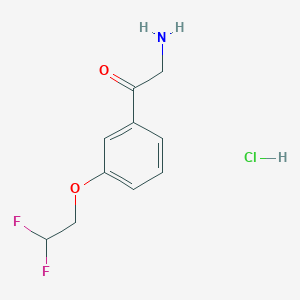
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
